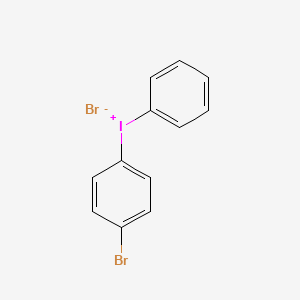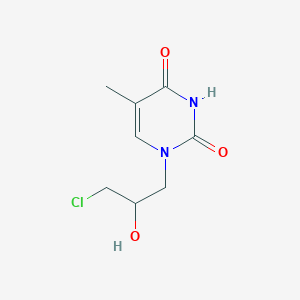
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chloro-hydroxypropyl group and a methyl group. Its molecular formula is C8H11ClN2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The chloro-hydroxypropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-2-hydroxypropyl)-5-methyluracil
- 1-(3-Chloro-2-hydroxypropyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
- 1-(3-Chloro-2-hydroxypropyl)-5-phenylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-hydroxypropyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61169-58-2 |
|---|---|
Formule moléculaire |
C8H11ClN2O3 |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
1-(3-chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11ClN2O3/c1-5-3-11(4-6(12)2-9)8(14)10-7(5)13/h3,6,12H,2,4H2,1H3,(H,10,13,14) |
Clé InChI |
NIJCBHRWPGNMEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)



![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
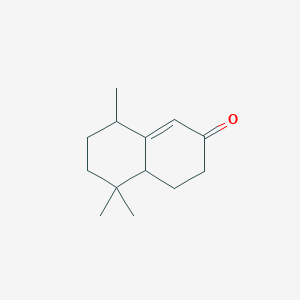
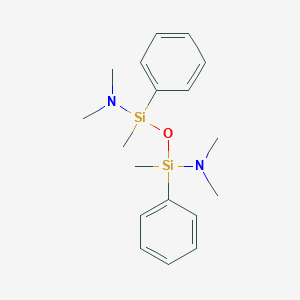

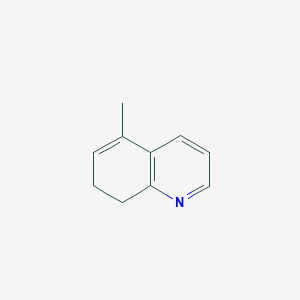
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)

